3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1354950-92-7
VCID: VC3397808
InChI: InChI=1S/C9H14N4O/c1-6-5-8(12(2)11-6)13-4-3-7(10)9(13)14/h5,7H,3-4,10H2,1-2H3
SMILES: CC1=NN(C(=C1)N2CCC(C2=O)N)C
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol

3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one

CAS No.: 1354950-92-7

Cat. No.: VC3397808

Molecular Formula: C9H14N4O

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one - 1354950-92-7

Specification

CAS No. 1354950-92-7
Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
IUPAC Name 3-amino-1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-2-one
Standard InChI InChI=1S/C9H14N4O/c1-6-5-8(12(2)11-6)13-4-3-7(10)9(13)14/h5,7H,3-4,10H2,1-2H3
Standard InChI Key YNJIRSBZSLQZNX-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)N2CCC(C2=O)N)C
Canonical SMILES CC1=NN(C(=C1)N2CCC(C2=O)N)C

Introduction

Structural Information and Chemical Properties

Basic Structural Details

3-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one contains two key structural components: a pyrrolidin-2-one ring system with an amino group at the C-3 position and a 1,3-dimethyl-1H-pyrazol-5-yl substituent at the N-1 position of the pyrrolidinone. This arrangement creates a molecule with multiple functional groups, including amide, amine, and pyrazole moieties. The structural features of this compound are similar to those seen in 3-amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)piperidin-2-one, which has been documented in chemical databases .

Physicochemical Properties

Based on extrapolation from related compounds and structural analysis, the following properties can be estimated:

PropertyValue
Molecular FormulaC₉H₁₄N₄O
Molecular WeightApproximately 194.24 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityProbable solubility in polar organic solvents
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (carbonyl oxygen, pyrazole nitrogen, and amine)
Rotatable BondsApproximately 1-2

Predicted Spectroscopic Properties

Drawing from data available for related pyrazole-containing compounds, the following spectroscopic characteristics might be expected:

Spectroscopic MethodExpected Features
IR SpectroscopyNH₂ stretching (~3300-3500 cm⁻¹); C=O stretching (~1640-1690 cm⁻¹); pyrazole ring vibrations (~1550-1600 cm⁻¹)
¹H NMRSignals for methyl groups on pyrazole ring (δ ~2.0-2.5 ppm); pyrazole CH (δ ~5.5-6.0 ppm); pyrrolidinone CH₂ groups (δ ~2.0-4.0 ppm); NH₂ protons (broad signal, δ ~1.5-2.5 ppm)
Mass SpectrometryMolecular ion peak at m/z 194; fragmentation patterns likely involving loss of methyl groups and cleavage at the N-1 bond

Structural Relationships and Comparison

Relationship to Pyrazole Derivatives

The 1,3-dimethyl-1H-pyrazol-5-yl moiety in our target compound is derived from 1,3-dimethyl-1H-pyrazol-5-ol, which has been well-characterized in the literature . This pyrazole derivative serves as an important building block for various compounds with biological activity. The hydroxyl group of 1,3-dimethyl-1H-pyrazol-5-ol likely serves as the attachment point for the pyrrolidinone ring in our target compound, forming an N-substituted bond.

Comparison with Related Heterocyclic Compounds

Several structurally similar compounds have been documented in chemical databases and literature. For instance, (3-aminopyrrolidin-1-yl)-(1-ethylpyrazol-3-yl)methanone (C₁₀H₁₆N₄O) shares the aminopyrrolidine component but differs in the substitution pattern on the pyrazole ring . This compound has a molecular weight of 208.26 g/mol and contains a methanone linkage between the pyrrolidine and pyrazole moieties, distinguishing it from our target compound.

Synthetic Approaches and Chemical Reactivity

From 1,3-Dimethyl-1H-pyrazol-5-ol

A direct approach might involve the reaction of 1,3-dimethyl-1H-pyrazol-5-ol with a suitable 3-aminopyrrolidin-2-one derivative . This would require activation of the hydroxyl group of the pyrazole and subsequent nucleophilic substitution with the nitrogen of the pyrrolidinone.

Cyclization Approach

An alternative route might involve the cyclization of a linear precursor containing both the pyrazole moiety and components that would form the pyrrolidinone ring. This strategy is analogous to methods described for the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives .

From β-Keto Esters

Drawing from methodologies used for similar compounds, a synthetic route might involve the preparation of a suitable β-keto ester, followed by reaction with hydrazine derivatives to form the pyrazole ring, and subsequent cyclization to generate the pyrrolidinone structure with the amino functionality .

Analytical Methods for Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection would be suitable for the analysis of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one, with expected retention depending on the stationary phase and mobile phase composition. Gas chromatography coupled with mass spectrometry (GC-MS) might require derivatization of the amino group to improve volatility and peak shape.

Mass Spectrometry

Drawing from data for related compounds, the following mass spectrometric characteristics might be anticipated:

MS ParameterExpected Value/Observation
Molecular Ion (M+)m/z 194
Major FragmentsLoss of CH₃ (m/z 179); cleavage at N-C bond between rings; formation of pyrazole-related fragments
Adducts in ESI-MS[M+H]⁺ at m/z 195; [M+Na]⁺ at m/z 217; [M-H]⁻ at m/z 193

Predicted Collision Cross Section Values

Based on data available for the structurally similar compound 3-amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)piperidin-2-one, the following collision cross section values might be estimated for our target compound:

Adductm/zEstimated CCS (Ų)
[M+H]⁺195.14~145-150
[M+Na]⁺217.12~155-160
[M+NH₄]⁺212.17~150-155
[M-H]⁻193.12~145-150

These values are extrapolated from those reported for the piperidinone analog, adjusted for the smaller ring size of the pyrrolidinone moiety .

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